5-(furan-2-yl)-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine
Description
Properties
IUPAC Name |
5-(furan-2-yl)-2-(4-methylphenyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-10-4-6-11(7-5-10)17-14(15)9-12(16-17)13-3-2-8-18-13/h2-9H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQMMLMYRCOEFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CO3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine typically involves the reaction of a furan derivative with a hydrazine derivative under acidic or basic conditions. One common method involves the condensation of 2-furylhydrazine with 4-methylbenzaldehyde, followed by cyclization to form the pyrazoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(furan-2-yl)-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazoline ring can be reduced to form pyrazolidines.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Pyrazolidines and other reduced forms.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 5-(furan-2-yl)-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine involves several chemical transformations. The compound can be synthesized through the reaction of furan derivatives with appropriate hydrazones or other electrophiles, leading to the formation of pyrazole derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to confirm the structure of the synthesized compounds .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against a range of bacterial strains, suggesting potential as a lead compound for developing new antibiotics .
Anticancer Properties
Several studies have explored the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown inhibitory effects on cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research shows that pyrazole derivatives can inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases .
Drug Development
The unique structural features of this compound make it a valuable scaffold in drug design. Its ability to modulate various biological targets positions it as a promising candidate in the development of pharmaceuticals targeting infections, cancer, and inflammatory disorders.
Molecular Docking Studies
Computational studies utilizing molecular docking have been conducted to predict the binding affinity of this compound with various biological targets. These studies aid in understanding the interaction mechanisms at the molecular level and can guide further modifications to enhance efficacy .
Case Studies and Findings
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. Its anticancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 5-(furan-2-yl)-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine and related compounds:
Key Comparisons :
Structural Complexity and Functional Groups :
- The target compound’s dihydro-pyrazol-imine core distinguishes it from pyrazolone derivatives (e.g., 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one), which lack the imine functionality and exhibit greater ring saturation .
- Compared to the triazole-sulfanyl-acetamide derivative , the absence of a sulfanyl group and triazole ring in the target compound may reduce its hydrogen-bonding capacity and alter its biological activity profile.
Synthetic Approaches: The synthesis of pyrazole-thiazole-triazole hybrids (e.g., compound 4 in ) requires multi-step reactions, including thiazole formation and triazole cyclization, whereas the target compound’s synthesis (inferred from ) likely involves simpler cyclocondensation steps.
Pharmacological Potential: While the triazole-sulfanyl-acetamide derivative demonstrated anti-exudative activity in vivo , the target compound’s pharmacological properties remain unexplored in the provided evidence.
Computational tools like ORTEP-3 could aid in modeling its conformation.
Biological Activity
5-(Furan-2-yl)-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antitumor, and enzyme inhibitory effects, supported by data tables and relevant case studies.
- Molecular Formula : C16H15N3O
- Molecular Weight : 265.31 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound.
In Vitro Studies
In vitro evaluations demonstrated that various derivatives exhibited significant antimicrobial activity against a range of pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) values for selected compounds ranged from 0.22 to 0.25 μg/mL against common bacteria like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| 5a | 0.22 | Staphylococcus aureus |
| 7b | 0.25 | E. coli |
Synergistic Effects
The compound demonstrated synergistic effects when combined with standard antibiotics such as Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains .
Antitumor Activity
The antitumor properties of pyrazole derivatives have been explored in various studies, indicating promising results.
Case Study: In Vitro Antitumor Activity
A study on new 4,5-dihydropyrazole derivatives showed that certain compounds exhibited potent cytotoxic effects on cancer cell lines with IC50 values significantly lower than conventional chemotherapeutics .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4 | MCF-7 (Breast) | 15.6 |
| 5 | HeLa (Cervical) | 12.8 |
Enzyme Inhibition
The compound has been identified as an inhibitor of various enzymes, contributing to its biological activity.
MAO Inhibition
Research indicates that derivatives of this compound can selectively inhibit Monoamine Oxidase A (MAO-A), which is implicated in various neurological disorders. The inhibition constants (Ki) for these compounds ranged from 12.27 to 31.64 μM .
Q & A
Basic: What synthetic routes are commonly employed for preparing this compound, and how can reaction conditions be optimized for yield?
Methodological Answer:
Synthesis typically involves cyclocondensation of hydrazine derivatives with ketones or aldehydes bearing furan and aryl substituents. For example:
- Step 1: React 4-methylphenyl hydrazine with a furan-containing β-ketoester to form the pyrazole-imine core.
- Step 2: Optimize yield by adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst (e.g., acetic acid or Lewis acids like ZnCl₂).
- Validation: Monitor reaction progress via TLC or HPLC-DAD, and purify using column chromatography (silica gel, hexane/ethyl acetate gradient) .
Basic: What spectroscopic and crystallographic techniques are critical for confirming the molecular structure?
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR: Assign peaks based on coupling patterns (e.g., furan protons at δ 6.2–7.4 ppm, pyrazole protons as doublets).
- IR: Confirm imine (C=N stretch ~1600 cm⁻¹) and aromatic C-H stretches.
- Crystallography:
Table 1: Representative Crystallographic Data for Analogous Compounds
| Compound | R Factor | Data-to-Parameter Ratio | Mean C-C Bond (Å) | Reference |
|---|---|---|---|---|
| 4-Fluorophenyl analog | 0.056 | 17.8 | 0.004 | |
| Dichlorophenyl analog | 0.038 | 20.2 | 0.002 |
Advanced: How can SHELXL address challenges in refining crystal structures with disordered substituents?
Methodological Answer:
- Disorder Handling: Use PART instructions in SHELXL to model split positions for disordered groups (e.g., rotating furan or methylphenyl moieties). Apply constraints (e.g., SIMU, DELU) to stabilize thermal motion parameters.
- Validation: Check ADDSYM/PLATON for missed symmetry and analyze residual density maps (e.g., peaks > 0.5 eÅ⁻³ indicate modeling errors).
- Recent Features: Utilize the TWIN/BASF commands for twinned crystals and the MPLA instruction for anisotropic displacement parameters .
Advanced: What methodologies analyze hydrogen bonding patterns in the solid state using graph set analysis?
Methodological Answer:
- Graph Set Theory: Classify hydrogen bonds into motifs (e.g., chains (C), rings (R), or self-assembled dimers (D)) using Etter’s formalism.
- Procedure:
- Identify donor (N-H) and acceptor (C=N, O) sites.
- Measure D···A distances (2.8–3.2 Å) and angles (>120°).
- Assign descriptors (e.g., C₂²(6) for a two-membered chain).
- Tools: Use Mercury or CrystalExplorer to visualize and quantify interactions. This reveals supramolecular architectures influencing solubility and stability .
Advanced: How should forced degradation studies evaluate chemical stability under stress conditions?
Methodological Answer:
- Design: Expose the compound to:
- Acidic/alkaline hydrolysis: 0.1 M HCl/NaOH at 60°C for 24 h.
- Oxidative stress: 3% H₂O₂ at room temperature.
- Photolysis: UV light (254 nm) for 48 h.
- Analysis:
- HPLC-DAD: Quantify degradation products using a C18 column (acetonitrile/water mobile phase).
- LC-MS: Identify fragments via m/z ratios (e.g., loss of furan ring: Δm/z -94).
- Outcome: Establish degradation pathways (e.g., imine hydrolysis to amine) and optimize storage conditions (dark, inert atmosphere) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
